molecular formula C11H14O3 B7770602 3,3-Dimethoxy-1-phenylpropan-1-one CAS No. 13788-90-4

3,3-Dimethoxy-1-phenylpropan-1-one

Cat. No. B7770602
CAS RN: 13788-90-4
M. Wt: 194.23 g/mol
InChI Key: PQNPAOSXSXMRKJ-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-phenylpropan-1-one is a chemical compound with the molecular formula C11H14O3 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds are often synthesized using classic methods such as Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 194.227 Da, a boiling point of 288.1±30.0 °C at 760 mmHg, and a flash point of 118.8±11.0 °C . It has a molar refractivity of 53.6±0.3 cm³, a polar surface area of 36 Ų, and a molar volume of 183.6±3.0 cm³ .

Future Directions

While specific future directions for 3,3-Dimethoxy-1-phenylpropan-1-one were not found in the search results, it’s worth noting that similar compounds are often used in pharmaceutical testing . This suggests potential future applications in the development of new drugs or therapies.

properties

IUPAC Name

3,3-dimethoxy-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNPAOSXSXMRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438181
Record name 3,3-dimethoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13788-90-4
Record name 3,3-dimethoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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